ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate
Description
Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position and linked via an amide bond to an ethyl benzoate ester. This structure combines pharmacophoric elements (triazole, pyridazine, and benzoate) known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-2-25-16(24)11-5-3-4-6-12(11)19-15(23)13-7-8-14(21-20-13)22-10-17-9-18-22/h3-10H,2H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGRFXGWQDSHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the pyridazine moiety. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, such as copper(I) salts, and solvents like dimethylformamide or acetonitrile. The reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The triazole and pyridazine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, particularly at the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.
Coordination Chemistry: The compound can act as a ligand, forming complexes with various metals, which are studied for their catalytic and electronic properties.
Materials Science: It is used in the development of new materials, such as polymers and dendrimers, due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. The triazole and pyridazine rings are crucial for binding to these targets, often through hydrogen bonding and π-π interactions. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s closest analogs are pyridazine- and isoxazole-containing derivatives with ethyl benzoate esters. Key structural differences include:
Key Observations :
- Isoxazole-based analogs (I-6273, I-6373) exhibit lower aromaticity, which may alter pharmacokinetic properties.
- Linkage Type : The amide bond in the target compound improves stability over amine (I-6230) or thioether (I-6373) linkages, which are prone to enzymatic cleavage.
- Substituent Effects : The 1,2,4-triazole group in the target compound enhances polarity and binding affinity relative to methyl-substituted pyridazines (I-6232) or isoxazoles (I-6273).
Physicochemical Properties
Analysis :
- The target compound’s lower LogP (vs. I-6230/I-6232) suggests better solubility, critical for oral bioavailability.
- Higher hydrogen-bond acceptors (triazole + amide) may enhance target engagement but could reduce membrane permeability.
Biological Activity
Ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C16H16N6O2
- Molecular Weight : 344.34 g/mol
- CAS Number : 1448134-14-2
This compound features a triazole ring, which is known for its role in enhancing the pharmacological profile of various drugs.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by amide bond formation. Recent studies have highlighted efficient synthetic routes that yield high purity and yield percentages. For instance, one method reported an overall yield of approximately 80% using cyclization reactions mediated by specific reagents .
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains and demonstrated significant inhibitory effects. For example, studies have shown that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antiviral Activity
The compound has also shown promising antiviral properties. In vitro studies have indicated that it can inhibit viral replication in cell lines infected with specific viruses, including hepatitis B virus (HBV). The effective concentration (EC50) values were reported in the low micromolar range (1.1–7.7 μM), with low cytotoxicity observed in treated cell lines .
Anticancer Potential
The anticancer activity of this compound has been evaluated in several cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent. The selectivity index (SI) calculated from cytotoxicity assays supports its development as a targeted cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazole derivatives found that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical treatments.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
Case Study 2: Antiviral Activity Against HBV
In a recent research publication focusing on HBV inhibitors, this compound was identified as a potent inhibitor with an EC50 value of approximately 5 μM. The study emphasized its mechanism involving interference with viral replication processes without significant cytotoxic effects on liver cells .
Q & A
Basic: What are the standard synthetic protocols for ethyl 2-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amido]benzoate?
Answer:
The synthesis typically involves a metalation-coupling strategy. For example, ZnCl₂ (0.30 mmol in THF) can catalyze the coupling of a pyridazine-triazole precursor with ethyl 4-iodobenzoate (0.16 mmol) using PEPPSI-iPr (2% catalyst loading). Purification via column chromatography (silica gel, iHex/EtOAc = 4:1 + 5% NEt₃) yields the compound as a colorless solid (84% yield). Structural confirmation is achieved through ¹H/¹³C-NMR, MS, and IR spectroscopy .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Implement the ICReDD framework, which integrates quantum chemical calculations (e.g., reaction path searches) and information science to predict optimal reaction conditions. For instance, computational screening of catalysts (e.g., PEPPSI-iPr vs. Pd-based systems) and solvent effects can reduce trial-and-error experimentation. Feedback loops between computational predictions and experimental validation refine synthetic pathways efficiently .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
Key methods include:
- ¹H/¹³C-NMR : To verify hydrogen/carbon environments and regiochemistry of the triazole-pyridazine core.
- Mass spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
- IR spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Melting point (mp) : To assess purity (sharp mp indicates high crystallinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
